molecular formula C10H10N2O B3394870 Furan-2-yl(pyridin-2-yl)methanamine CAS No. 95898-98-9

Furan-2-yl(pyridin-2-yl)methanamine

Cat. No.: B3394870
CAS No.: 95898-98-9
M. Wt: 174.2 g/mol
InChI Key: ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
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Description

Furan-2-yl(pyridin-2-yl)methanamine is an organic compound that belongs to the class of aralkylamines This compound features a furan ring and a pyridine ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(pyridin-2-yl)methanamine can be achieved through various methods. One common approach involves the reaction of pyridin-2-ylmethanamine with furan-2-carbaldehyde under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted aralkylamines.

Mechanism of Action

The mechanism of action of furan-2-yl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP2A6 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates and leading to various pharmacological effects.

Comparison with Similar Compounds

Furan-2-yl(pyridin-2-yl)methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual aromatic ring structure, which imparts specific electronic and steric properties that are advantageous in various chemical and biological contexts.

Properties

IUPAC Name

furan-2-yl(pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539751
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95898-98-9
Record name α-2-Furanyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95898-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 2
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 3
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 4
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 5
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 6
Furan-2-yl(pyridin-2-yl)methanamine

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